4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid
Description
4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-carboxylic acid is a tricyclic oxaheterocyclic compound with a complex fused-ring system. Its molecular formula is C₁₂H₁₈O₇ (molecular weight: 274.27 g/mol), featuring five oxygen atoms in ether and ester linkages, along with four methyl groups and a carboxylic acid substituent at the 8-position . The compound’s stereochemistry is defined by multiple stereocenters, including configurations at positions 1S, 2R, 6R, 8S, and 9R .
It is synthesized via isopropylidene protection of galacturonic acid derivatives, leading to applications as a chiral intermediate in pharmaceuticals and organic synthesis . Key properties include a topological polar surface area (TPSA) of 83.4 Ų, moderate hydrophilicity (XLogP3: 0.2), and one hydrogen bond donor site, which influence its solubility and reactivity .
Properties
IUPAC Name |
4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7/c1-11(2)16-5-6(17-11)8-10(15-7(5)9(13)14)19-12(3,4)18-8/h5-8,10H,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDAMQVWECBJLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reactions
The tricyclic backbone is constructed via acid-catalyzed cyclization of a diol precursor. For example:
- Diol Preparation : A linear diol containing hydroxyl groups at positions 2 and 6 reacts with ketones or aldehydes under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) to form dioxolane rings.
- Tetrahydrofuran Formation : Subsequent intramolecular etherification under thermal conditions (80–120°C) generates the tetrahydrofuran ring, completing the tricyclic structure.
Key Conditions :
- Solvents: Dichloromethane or toluene.
- Catalysts: Lewis acids (e.g., BF₃·OEt₂).
- Reaction Time: 12–24 hours.
Methylation and Intermediate Ester Synthesis
Introduction of Methyl Groups
Methylation is achieved using methyl iodide (CH₃I) in the presence of a strong base (e.g., potassium tert-butoxide) at 0–5°C. This step ensures selective methylation at positions 4, 4, 11, and 11.
Esterification of the Carboxylic Acid Precursor
The carboxylic acid group is initially protected as a methyl ester to prevent side reactions during subsequent steps:
- Reagents : Thionyl chloride (SOCl₂) converts the acid to its acyl chloride, which reacts with methanol to form methyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-carboxylate.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the ester with >90% purity.
Hydrolysis to Carboxylic Acid
Acidic Hydrolysis
The methyl ester is hydrolyzed using concentrated hydrochloric acid (HCl) under reflux (100–110°C) for 6–8 hours. This method yields the carboxylic acid with minimal side products.
Basic Hydrolysis
Alternative hydrolysis employs sodium hydroxide (NaOH, 2M) in aqueous ethanol (70°C, 4–6 hours), followed by acidification with HCl to precipitate the carboxylic acid.
Comparative Analysis :
| Condition | Reagents | Temperature | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acidic | HCl (conc.) | 110°C | 8h | 85 | 95 |
| Basic | NaOH (2M) + HCl | 70°C | 6h | 78 | 92 |
Alternative Preparation Methods
Oxidation of Primary Alcohols
A hypothetical route involves oxidizing a primary alcohol intermediate (position 8) using potassium permanganate (KMnO₄) in acidic medium. However, this method is less favored due to the steric hindrance of the tricyclic system.
Nitrile Hydrolysis
If a nitrile group were present at position 8, hydrolysis with H₂O/H₂SO₄ (reflux, 12h) could yield the carboxylic acid. This pathway remains unexplored for this compound but is theoretically viable.
Industrial-Scale Synthesis Considerations
Large-scale production requires optimization of:
Chemical Reactions Analysis
Types of Reactions
4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding acids
Reduction: Can be reduced to form alcohols
Substitution: Can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Produces galacturonic acid derivatives
Reduction: Produces galactopyranose derivatives
Substitution: Produces various substituted galactopyranuronic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
The compound has been studied for its potential as a scaffold in drug design due to its ability to form stable complexes with biological targets. Its unique tricyclic structure allows for the modification of functional groups, which can enhance binding affinity and selectivity towards specific receptors or enzymes.
Case Study:
In a study by researchers investigating novel anti-cancer agents, derivatives of 4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane were synthesized and evaluated for cytotoxicity against various cancer cell lines. The results indicated that certain modifications led to enhanced activity compared to conventional chemotherapeutics .
Material Science
Polymer Chemistry:
The compound is utilized in the synthesis of advanced polymers that exhibit unique properties such as increased thermal stability and mechanical strength. Its multi-functional nature allows it to act as a cross-linking agent in polymer networks.
Applications in Coatings:
Due to its chemical stability and resistance to degradation, it is employed in the formulation of protective coatings for industrial applications. These coatings are essential for enhancing the durability of surfaces exposed to harsh environmental conditions.
Environmental Science
Biodegradable Materials:
Research has explored the use of 4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane derivatives in developing biodegradable plastics. The incorporation of this compound into polymer matrices has shown promise in reducing environmental impact while maintaining desirable material properties.
Case Study:
A project aimed at creating eco-friendly packaging materials incorporated this compound into polylactic acid (PLA) blends. The resulting materials demonstrated improved mechanical properties and biodegradability compared to traditional plastics .
Analytical Chemistry
Chromatography:
The compound serves as a standard reference material in chromatographic techniques for the analysis of complex mixtures. Its distinct chemical properties facilitate accurate quantification and identification in various analytical applications.
Mechanism of Action
The mechanism of action of 4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolic intermediates. The compound’s isopropylidene groups protect the hydroxyl groups, allowing selective reactions at other sites .
Comparison with Similar Compounds
Table 1: Key Structural Features
Key Observations :
- Functional Group Impact : Replacement of the carboxylic acid with esters (e.g., acetate or phenyl ester ) increases lipophilicity (e.g., XLogP3 of the acetate derivative is 1.5 vs. 0.2 for the parent acid ).
- Biological Activity : Topiramate, a sulfamate derivative, exhibits anticonvulsant properties due to its modulation of GABA receptors and carbonic anhydrase inhibition . In contrast, the carboxylic acid analog lacks documented therapeutic activity.
- Stereochemical Complexity : All analogs share the tricyclic core, but stereochemical variations (e.g., 8S vs. 8R configurations) influence molecular recognition in chiral environments .
Physicochemical Property Comparisons
Table 2: Computed Properties
Key Observations :
- Solubility: The carboxylic acid analog’s higher TPSA (83.4 Ų) and hydrogen bond donor count favor aqueous solubility compared to its ester derivatives .
- Lipophilicity : Esterification (e.g., acetate or phenyl ester ) increases LogP, enhancing membrane permeability but reducing solubility.
- Topiramate’s Uniqueness : The sulfamate group in Topiramate significantly elevates TPSA (138.0 Ų) and introduces hydrogen bonding capacity, critical for its pharmacokinetics .
Research Findings and Implications
- Stereochemical Stability : The rigid tricyclic core minimizes conformational flexibility, enhancing metabolic stability but complicating synthetic access to stereoisomers .
- Derivative Potential: Carboxamide derivatives (e.g., ) show promise in drug discovery due to improved bioavailability and target affinity.
- Limitations : The parent acid’s high polarity limits blood-brain barrier penetration, whereas ester derivatives address this via lipophilicity tuning .
Biological Activity
4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid (CAS Number: 20880-92-6) is a complex organic compound with significant potential in various biological applications. This article delves into its molecular characteristics, biological activities, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C12H20O6
- Molecular Weight : 260.284 g/mol
- Structural Features : The compound features a unique tricyclic structure with multiple ether linkages and a carboxylic acid functional group that may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the carboxylic acid group may enhance the solubility and interaction with microbial membranes.
Antioxidant Properties
The compound's ability to scavenge free radicals has been hypothesized based on its structural analogs. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could have implications for drug design in treating metabolic disorders.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of structurally related compounds, it was found that derivatives of pentaoxatricyclo compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes due to the hydrophobic interactions facilitated by the tricyclic structure.
Case Study 2: Antioxidant Activity
A comparative analysis of antioxidant activities among various carboxylic acid derivatives showed that certain compounds similar to this compound demonstrated substantial DPPH radical scavenging activity. The study concluded that structural features significantly influence antioxidant capacity.
Research Findings
Recent investigations into the pharmacological properties of this compound have highlighted its potential utility in drug formulation:
- Bioavailability Studies : Research indicates that the compound's unique structure may enhance its bioavailability compared to simpler analogs.
- Toxicological Assessments : Safety profiles are being established through acute and chronic exposure studies to determine any potential adverse effects.
- Synergistic Effects : Combination studies with known antibiotics suggest that this compound could enhance the efficacy of existing treatments against resistant bacterial strains.
Q & A
Q. How can the molecular structure of 4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[...]-8-carboxylic acid be experimentally validated?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:
- Growing high-quality single crystals under controlled solvent conditions.
- Collecting diffraction data with a Bruker APEX2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refining structures using SHELXL97, achieving R factors < 0.05 for high precision .
- Validating geometric parameters (bond lengths, angles) against density functional theory (DFT) calculations to resolve ambiguities in stereochemistry.
Q. What are the critical considerations for synthesizing this compound with high stereochemical purity?
Methodological Answer:
- Stepwise protection/deprotection : Use isopropylidene groups to protect hydroxyls during tricyclic core formation, as seen in analogous syntheses of di-O-isopropylidene derivatives .
- Catalytic control : Employ chiral catalysts (e.g., organocatalysts or metal complexes) to enforce stereoselectivity at the C2, C6, and C8 positions.
- Purification : Utilize preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate enantiomers .
Q. Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₀O₆ | |
| Molecular Weight | 260.28 g/mol | |
| InChIKey | HVDRMLNGZJXRDH-NHRVJRKFSA-N | |
| Stereochemical Configuration | (1R,2S,6S,9S) |
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
- Quantum chemical modeling : Use Gaussian 16 with M06-2X/6-311+G(d,p) to calculate frontier molecular orbitals (FMOs). The carboxylic acid group’s LUMO energy (~ -1.5 eV) indicates susceptibility to nucleophilic attack at the carbonyl carbon .
- Reaction path sampling : Apply the artificial force-induced reaction (AFIR) method to simulate transition states and identify low-energy pathways for esterification or amidation .
- Validation : Compare predicted activation energies (ΔG‡) with experimental kinetic data (e.g., via stopped-flow spectroscopy) to refine computational models.
Q. How to resolve discrepancies between experimental NMR data and computational predictions for this compound?
Methodological Answer:
- Dynamic effects : Account for conformational flexibility using molecular dynamics (MD) simulations (e.g., AMBER force field) to model time-averaged NMR chemical shifts .
- Solvent corrections : Apply the polarizable continuum model (PCM) in DFT calculations to mimic solvent effects (e.g., DMSO or CDCl₃) on shift values .
- Error analysis : Use root-mean-square deviation (RMSD) metrics to quantify agreement between computed (GIAO-NMR) and experimental ¹³C/¹H shifts. Adjust torsional parameters in force fields if RMSD > 1 ppm.
Q. What strategies optimize the regioselective functionalization of the tricyclic core?
Methodological Answer:
- Directing groups : Introduce temporary protecting groups (e.g., tert-butyldimethylsilyl ether) at the C8 position to steer electrophilic substitution to the C5 or C10 oxygens .
- Microwave-assisted synthesis : Enhance reaction specificity by using controlled microwave irradiation (e.g., 100°C, 150 W) to accelerate desired pathways while suppressing side reactions .
- Crystallography-guided design : Analyze SC-XRD data to identify sterically accessible sites for functionalization, such as the axial methyl groups at C4 and C11 .
Data Contradiction Analysis
Q. How to address inconsistencies in reported bioactivity data for derivatives of this compound?
Methodological Answer:
- Assay standardization : Re-evaluate bioactivity under uniform conditions (e.g., MIC assays against E. coli ATCC 25922 with 24-h incubation) to eliminate protocol variability .
- Metabolite profiling : Use LC-HRMS to identify degradation products (e.g., lactone formation via intramolecular esterification) that may confound activity measurements .
- Docking studies : Perform AutoDock Vina simulations to compare binding affinities of enantiomers with target proteins (e.g., bacterial enzymes), explaining divergent inhibition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
